molecular formula C10H14N2O2S B2394822 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 927995-91-3

2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No. B2394822
CAS RN: 927995-91-3
M. Wt: 226.29
InChI Key: CTOAWOGRUCCIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound that has a molecular formula of C16H15N5 . It’s also known as “4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]aniline” and "4-Methyl-N’-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine" .


Synthesis Analysis

A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones to determine their in vitro antimicrobial activities against clinically isolated strains .


Molecular Structure Analysis

The molecular structure of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” consists of 16 carbon atoms, 15 hydrogen atoms, and 5 nitrogen atoms .


Chemical Reactions Analysis

The compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” was found to have genotoxic impurities in imatinib mesylate, a classical small molecule inhibitor of tyrosine kinase .


Physical And Chemical Properties Analysis

The compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” has a molecular weight of 277.324 Da . The exact physical and chemical properties of “2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione” are not available.

Scientific Research Applications

Biological Potential and Synthetic Development

Thiazolidinediones and their analogues, such as 1,3-thiazolidin-4-ones, exhibit a broad spectrum of biological activities. These compounds are pivotal in medicinal chemistry due to their significant pharmacological importance. They have been the subject of extensive research for their potential activities against various diseases. The synthesis of these compounds, employing green chemistry approaches, underscores the environmental consciousness in modern chemical research. Notably, these molecules are found in commercial pharmaceuticals, highlighting their relevance in drug discovery and therapeutic applications (Santos, Jones Jr., & Silva, 2018).

Mechanisms of Action in Disease Modulation

Thiazolidinediones, acting as PPARγ agonists, have shown efficacy in metabolic syndrome and type 2 diabetes management. Beyond their metabolic effects, these molecules also demonstrate anti-cancer properties, supported by data from clinical trials. Their anti-cancer effects are interestingly independent of PPARγ receptor activation, suggesting alternative mechanisms such as selective inhibition of IGF-1 receptor signaling, which is crucial in the regulation of various cancers (Mughal, Kumar, & Vikram, 2015).

Inhibitory Effects on Protein Tyrosine Phosphatase 1B

2,4-Thiazolidinediones have been explored for their potential as PTP 1B inhibitors, a key regulator in the insulin signaling pathway. Modifications in the TZD scaffold have led to molecules with promising activity against PTP 1B, suggesting their utility in addressing insulin resistance associated with type 2 diabetes mellitus. This research area illustrates the versatility of TZD derivatives in designing novel therapeutic agents (Verma, Yadav, & Thareja, 2019).

Environmental Impact and Green Synthesis

The synthesis and structural exploration of thiazolidine derivatives, including efforts towards green synthesis, reflect a growing trend in chemical research towards sustainability. These methodologies not only aim at reducing the environmental footprint of chemical synthesis but also enhance the pharmacological profiles of the synthesized compounds. This aspect of research underlines the importance of environmentally friendly practices in the development of new drugs and chemicals (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Safety and Hazards

The safety data sheet for a related compound, “2-Amino-5-methylphenol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-8-3-4-9(11)7-10(8)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOAWOGRUCCIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.